

Technical Comparison: Cefixime Impurity A (EP) vs. USP Reference Standards

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Compound of Interest

Compound Name: Cefixime impurity A

CAS No.: 1335475-08-5

Cat. No.: B601303

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Chemical Identity & Nomenclature Analysis

The primary source of confusion in global sourcing arises from the assumption that "Impurity A" represents the same molecule across pharmacopeias. For Cefixime, this is incorrect.

European Pharmacopoeia (EP) Definition

The EP explicitly defines Impurity A as a degradation product resulting from the rearrangement of the cephem nucleus.^[1]

- Common Name: Cefixime Furo-thiazine Impurity.^[2]
- Chemical Name: 2-[[[Z]-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.^{[1][2][3]}
- CAS Number: 1614255-90-1.^{[1][2][3][4][5][6][7][8]}
- Formation Mechanism: Under specific stress conditions (often acidic or oxidative), the vinyl group at position 3 and the

-lactam ring undergo a cyclization/rearrangement to form a bicyclic furo[3,4-d][1,3]thiazine system.[1][2]

United States Pharmacopeia (USP) Definition

The USP monograph for Cefixime does not list a "Cefixime Related Compound A" or "Cefixime Impurity A" Reference Standard (RS) in its official catalog.[1]

- Primary USP Resolution Standard: The USP relies on Cefixime RS heated in water to generate the E-Isomer (Geometric Isomer).[1]
- USP Equivalence: The compound generated for resolution in the USP method is chemically equivalent to EP Impurity D (Cefixime E-Isomer), not EP Impurity A.[1]
- Third-Party Confusion: Some non-official vendors may list "Cefixime Related Compound A (USP)" in their catalogs.[1][2] In 90% of cases, this maps to the E-Isomer (EP Impurity D), creating a dangerous mismatch if a researcher expects the EP Impurity A structure.[1]

Structural Comparison Table

Feature	EP Impurity A	USP System Suitability (In-Situ)
Chemical Entity	Furo-thiazine Derivative	Cefixime E-Isomer (Trans-isomer)
EP Mapping	Impurity A	Impurity D
Molecular Formula		
Molecular Weight	471.46 g/mol	453.45 g/mol
Origin	Degradation (Ring Rearrangement)	Geometric Isomerization (Light/Heat)
Criticality	Specific degradation marker	Resolution marker for method validity

Experimental Methodology: HPLC Comparison

Both pharmacopeias use ion-pair Liquid Chromatography (LC) with Tetrabutylammonium Hydroxide (TBAH), but their resolution targets differ.[1][2]

Method Parameters

- Column: C18 (Octadecyl silane),
,
packing (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).[1][2]
- Mobile Phase:
 - Solvent A: 0.4 M TBAH adjusted to pH 6.5 with Phosphoric Acid (diluted).
 - Solvent B: Acetonitrile.[9][10]
 - Ratio: Typically a gradient or isocratic mix (e.g., 75:25 Buffer:ACN).[1]
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV at 254 nm.

Protocol 1: EP Impurity A Profiling (Self-Validating)

This protocol confirms the presence of the specific rearrangement product (EP Impurity A).[1][2]

- Standard Preparation: Dissolve 5 mg of Cefixime EP Impurity A CRS in Mobile Phase to obtain 0.1 mg/mL.
- Sample Preparation: Dissolve 25 mg of Cefixime API in Mobile Phase.
- Injection: Inject 10
L of Standard and Sample.
- Validation Criteria (SST):
 - Retention Time (RT): EP Impurity A typically elutes after the main Cefixime peak (RRT

1.1 - 1.3 depending on exact gradient).[1][2]

- Resolution: Ensure baseline separation between Cefixime and Impurity A.

Protocol 2: USP System Suitability (E-Isomer Generation)

This protocol validates the method's ability to separate geometric isomers.[1]

- Resolution Solution: Dissolve 10 mg of USP Cefixime RS in 10 mL of water.
- Stress Step: Heat at

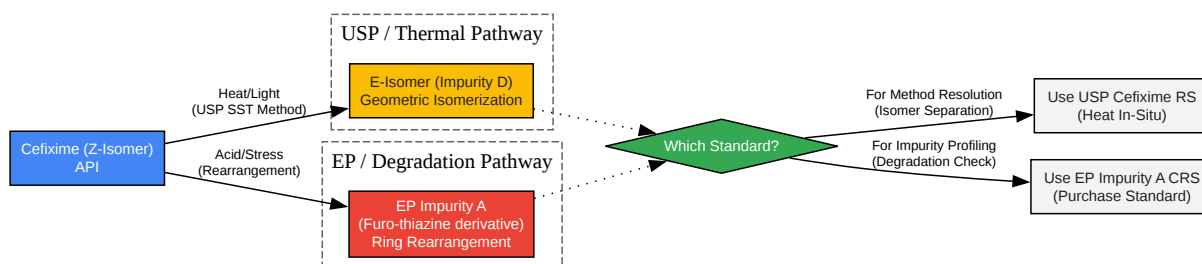
in an oil bath for 45 minutes. Cool immediately.
 - Causality: Heat promotes the rotation of the oxime bond, converting the Z-isomer (active) to the E-isomer (inactive impurity).[1][2]
- Injection: Inject 10

L.
- Validation Criteria (SST):
 - Resolution (

): The resolution between the Cefixime peak (Z-isomer) and the generated E-isomer peak (Impurity D) must be NLT 2.0.

Visualization of Impurity Pathways[1]

The following diagram illustrates the divergent pathways for the formation of the two distinct impurities and the decision logic for selecting the correct standard.



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Caption: Divergent formation pathways for Cefixime impurities. USP focuses on the E-isomer (yellow) for resolution, while EP Impurity A (red) represents a structural rearrangement requiring a specific reference standard.[1][2]

Strategic Recommendations

When to Use Which Standard?

- Routine QC (USP Compliance): You do not need to purchase "Impurity A". Follow the USP monograph instructions to generate the resolution mixture in situ by heating Cefixime RS. This confirms your column can separate the geometric isomers.
- Stability Studies (Forced Degradation): You must purchase Cefixime EP Impurity A.[1] The USP in situ method does not generate the furo-thiazine impurity in sufficient quantities to serve as a quantitative marker.[2] If you observe a peak at RRT 1.2 that is not the E-isomer, it is likely Impurity A.
- Method Validation: Use both. The E-isomer (via USP method) validates isomeric selectivity. [1] EP Impurity A validates the method's ability to detect structural degradation products.

Storage & Handling[7][11]

- EP Impurity A: Extremely hygroscopic and sensitive to moisture. Store at

under inert gas. Reconstitute immediately before use.

- USP Cefixime RS: Store at

.^[1]^[2] The generated "Resolution Solution" is unstable; inject strictly within 1 hour of preparation to prevent secondary degradation.

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